molecular formula C₁₂H₂₂O₁₁ B1139890 4-O-(a-D-Mannopyranosyl)-D-mannose CAS No. 35438-40-5

4-O-(a-D-Mannopyranosyl)-D-mannose

Cat. No. B1139890
CAS RN: 35438-40-5
M. Wt: 342.3
InChI Key:
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Description

4-O-(α-D-Mannopyranosyl)-D-mannose, also known as Man4, is a complex carbohydrate that has gained attention due to its potential applications in scientific research. Man4 is a branched oligosaccharide that consists of two mannose units and one α-D-mannopyranosyl unit. It is commonly found in the cell walls of plants and some bacteria. In recent years, Man4 has been synthesized and studied for its potential applications in various fields, including biochemistry, immunology, and cancer research.

Scientific Research Applications

Conformational Properties in Biologically Important Mannose-Containing Compounds

A study by Zhang et al. (2019) applied MA' AT analysis to investigate the conformational properties of O-glycosidic linkages in mannose-containing di- and oligosaccharides. This research is vital for understanding the structural aspects of mannose derivatives in biological systems (Zhang et al., 2019).

Mannosidases in Microbial Degradation

Chauhan and Gupta (2017) reviewed the role of microbial mannosidases in the hydrolysis of mannans, a key component of hemicelluloses in softwoods, to yield mannose. This enzyme class plays a crucial role in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents (Chauhan & Gupta, 2017).

Studies in O-Glycoside Formation

Research by Crich and Sharma (2008) on O-glycoside formation in the mannose series revealed patterns that parallel O-glycoside formation. This study aids in understanding the chemical behavior of mannose derivatives in synthetic chemistry (Crich & Sharma, 2008).

Enzymatic Synthesis of Novel GDP-Linked Sugar

Cook and Holden (2008) described the structure of GDP-perosamine synthase and its role in the enzymatic synthesis of GDP-perosamine, a derivative of mannose. This enzyme plays a significant role in the formation of unique sugars, contributing to bacterial O-antigens (Cook & Holden, 2008).

Partial Hydrolysis of Mannans

Malikova et al. (1981) isolated 4-O-β-D-Manopyranosyl-D-mannose from partially hydrolyzed mannan, indicating the regular structure of carbohydrate chains in natural polysaccharides (Malikova, Rakhinov, & Ismailov, 1981).

d-Mannose: Production and Applications

Hu et al. (2016) reviewed the sources, production, and applications of d-mannose, emphasizing its importance in food, pharmaceutical, and poultry industries. d-Mannose, as a component of polysaccharides and glycoproteins, has widespread applications due to its structural and functional properties (Hu et al., 2016).

properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-VQCGNKTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the significance of 4-O-(α-D-Mannopyranosyl)-D-mannose in the context of plant polysaccharides?

A1: 4-O-(α-D-Mannopyranosyl)-D-mannose is a key structural component of glucomannans, a type of polysaccharide found in the wood of coniferous trees like eastern white pine (Pinus strobus L.) []. These glucomannans, composed of mannose and glucose units, play a crucial role in the structural integrity of the plant cell wall. The presence and arrangement of 4-O-(α-D-Mannopyranosyl)-D-mannose within the glucomannan chain influence the overall properties of the polysaccharide, such as its solubility and ability to form gels.

Q2: The research mentions the isolation of a (1→6)-linked D-mannan. How does this differ from the (1→4) linkage found in 4-O-(α-D-Mannopyranosyl)-D-mannose?

A2: The difference lies in the carbon atoms involved in the glycosidic bond linking the mannose units. In 4-O-(α-D-Mannopyranosyl)-D-mannose, the linkage is (1→4), meaning the C1 carbon of the first mannose is linked to the C4 carbon of the second mannose. In a (1→6)-linked D-mannan, the C1 of one mannose is linked to the C6 of the next mannose. This difference in linkage significantly impacts the three-dimensional structure and thus the physical properties and biological roles of the resulting polysaccharide.

Q3: One study investigates a cellobiose 2-epimerase from Bacteroides fragilis. Could this enzyme act on 4-O-(α-D-Mannopyranosyl)-D-mannose? Why or why not?

A3: While the cellobiose 2-epimerase from Bacteroides fragilis shows activity on various oligosaccharides, including those containing mannose [], it's unlikely to act directly on 4-O-(α-D-Mannopyranosyl)-D-mannose. This enzyme specifically catalyzes epimerization at the C-2 position of the reducing end sugar. In 4-O-(α-D-Mannopyranosyl)-D-mannose, the reducing end mannose already has an axial hydroxyl group at the C-2 position, making it less likely to be a substrate for this specific epimerase.

Q4: How do researchers determine the structure of complex polysaccharides like those containing 4-O-(α-D-Mannopyranosyl)-D-mannose?

A4: Researchers employ a combination of techniques:

  • Hydrolysis: Partial and complete acid hydrolysis breaks down the polysaccharide into smaller fragments like 4-O-(β-D-mannopyranosyl)-D-mannose [, ], which are easier to analyze.
  • Methylation Analysis: Methylation followed by hydrolysis helps determine the linkage positions between sugar units. The presence of specific partially methylated sugars after hydrolysis reveals which hydroxyl groups were involved in the glycosidic bonds [, ].
  • Periodate Oxidation: This method helps determine the presence and type of terminal sugar units and the overall structural arrangement within the polysaccharide [].

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